3-aminobenzenesulfonyl fluoride;sulfuric acid
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Overview
Description
3-Aminobenzenesulfonyl fluoride; sulfuric acid is a compound that combines the properties of both 3-aminobenzenesulfonyl fluoride and sulfuric acid. 3-Aminobenzenesulfonyl fluoride is an organic compound with the molecular formula C6H6FNO2S and is known for its applications in various chemical reactions and biological studies . Sulfuric acid, on the other hand, is a highly corrosive strong mineral acid with the molecular formula H2SO4, widely used in industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-aminobenzenesulfonyl fluoride typically involves the reaction of 3-aminobenzenesulfonyl chloride with a fluorinating agent such as potassium fluoride (KF) or hydrogen fluoride (HF) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at moderate temperatures.
Industrial Production Methods
Industrial production of 3-aminobenzenesulfonyl fluoride may involve a multi-step process starting from readily available raw materials such as aniline and sulfuryl chloride. The intermediate sulfonyl chloride is then fluorinated to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-Aminobenzenesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.
Common Reagents and Conditions
Common reagents used in reactions with 3-aminobenzenesulfonyl fluoride include:
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives, while oxidation can produce nitro compounds .
Scientific Research Applications
3-Aminobenzenesulfonyl fluoride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which 3-aminobenzenesulfonyl fluoride exerts its effects involves the covalent modification of target molecules. For instance, in biological systems, it targets the serine hydroxyl group in serine proteases, forming a covalent bond and inhibiting the enzyme’s activity. This modification can disrupt various biological pathways and processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride: Similar in structure but with an additional ethyl group, used as a serine protease inhibitor.
3-Methoxybenzenesulfonyl fluoride: Contains a methoxy group instead of an amino group, used in different chemical reactions.
Phenylmethylsulfonyl Fluoride: Another sulfonyl fluoride compound with different substituents, used as a protease inhibitor.
Uniqueness
3-Aminobenzenesulfonyl fluoride is unique due to its specific reactivity and ability to target serine residues in proteins, making it particularly useful in biochemical and medicinal research. Its combination with sulfuric acid can enhance its reactivity and broaden its range of applications in various fields .
Properties
CAS No. |
63134-17-8 |
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Molecular Formula |
C6H8FNO6S2 |
Molecular Weight |
273.3 g/mol |
IUPAC Name |
3-aminobenzenesulfonyl fluoride;sulfuric acid |
InChI |
InChI=1S/C6H6FNO2S.H2O4S/c7-11(9,10)6-3-1-2-5(8)4-6;1-5(2,3)4/h1-4H,8H2;(H2,1,2,3,4) |
InChI Key |
LEYKATQYMCVDON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)N.OS(=O)(=O)O |
Origin of Product |
United States |
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